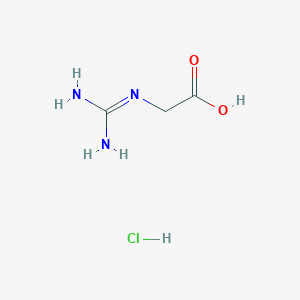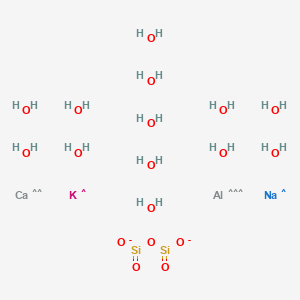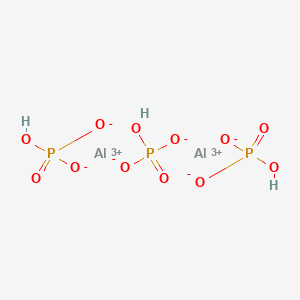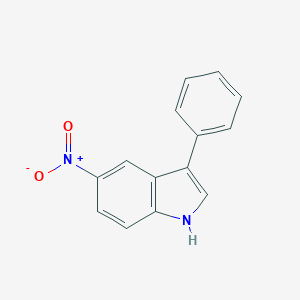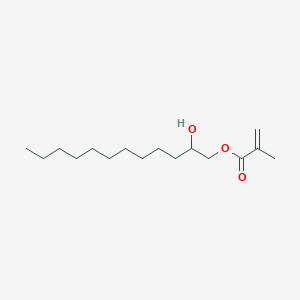
3,4-Dimethylpent-3-enoic acid
説明
Synthesis Analysis
- Synthesis Process : The synthesis of compounds similar to 3,4-Dimethylpent-3-enoic acid often involves condensation reactions. For instance, a related compound, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of related compounds, like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides insights into the molecular arrangement, showing stability due to hydrogen bonds (Kumar et al., 2017).
Chemical Reactions and Properties
- Chemical Reactivity : Compounds similar to 3,4-Dimethylpent-3-enoic acid participate in various chemical reactions. For example, 3-Aroylprop-2-enoic acid derivatives undergo reactions with different chemical entities, forming a variety of compounds (Youssef et al., 2004).
Physical Properties Analysis
- Thermal Properties : The thermal behavior of similar compounds, like 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, can be analyzed using techniques like TG-DTA, providing valuable information on stability and decomposition temperatures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Chemical Properties Analysis
- Electronic Properties : Ultraviolet–visible absorption spectroscopy can be used to analyze the electronic properties of compounds like 3,4-Dimethylpent-3-enoic acid, as done for related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
科学的研究の応用
Electrochemical Processes : Brettle and Cox (1969) investigated the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, leading to the formation of several products including 3,4-dimethoxy-2,4-dimethylpent-1-ene, a compound closely related to 3,4-Dimethylpent-3-enoic acid. Their study provides insights into the mechanistic rationalizations for these products, some of which arise from unprecedented electrochemical processes (Brettle & Cox, 1969).
Molecular Mimicry and Conformational Analysis : Gardner, Liang, and Gellman (1999) reported the synthesis and conformational analysis of molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA). This study focuses on how this amino acid acts as a mimic for glycylglycine, with potential implications in understanding protein folding and design (Gardner, Liang, & Gellman, 1999).
Synthesis Methods : Ragoussis and Valentine Ragoussis (1998) developed a method for preparing (E)-Alk-3-enoic acids, which includes 3,4-Dimethylpent-3-enoic acid, by a modified Knoevenagel condensation. This method achieved high yield and stereoselectivity, showcasing an efficient approach for synthesizing these compounds (Ragoussis & Valentine Ragoussis, 1998).
Decarboxylation Studies : Bigley and Thurman (1966) measured the rates of decarboxylation of a compound structurally similar to 3,4-Dimethylpent-3-enoic acid, providing insights into the reaction kinetics and thermodynamics of this class of compounds (Bigley & Thurman, 1966).
Heterocyclic Synthesis : Youssef et al. (2004) explored the utility of 3-Aroylprop-2-enoic acid in heterocyclic synthesis. This research contributes to the understanding of how compounds like 3,4-Dimethylpent-3-enoic acid can be utilized in the synthesis of heterocyclic structures, which are important in pharmaceutical chemistry (Youssef et al., 2004).
Safety and Hazards
特性
IUPAC Name |
3,4-dimethylpent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWUIDIQNLCNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpent-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions "trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)" as a key component. What is the significance of its structure in peptide mimicry?
A1: ADPA is designed as a glycylglycine mimic. [] This means it aims to mimic the structural and conformational properties of two glycine amino acids linked together. The key lies in the replacement of the central amide bond in glycylglycine with a trans-tetrasubstituted alkene in ADPA. This modification is hypothesized to have two main effects:
- β-Turn Induction: The bulky methyl groups on the alkene introduce steric constraints that favor the folding of the molecule into a β-turn. [] β-turns are common structural motifs in proteins where the polypeptide chain reverses its direction.
- β-Hairpin Promotion: The achiral nature of the alkene in ADPA eliminates the energy difference between typical β-turns and their "mirror image" counterparts. [] This lack of preference is significant because "mirror image" β-turns are known to be more likely to induce the formation of β-hairpins, another important structural motif in proteins.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




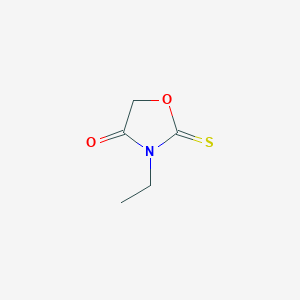
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
